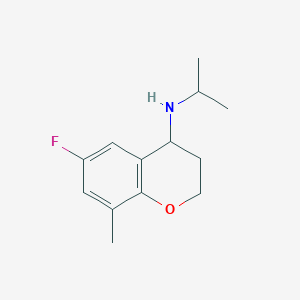

6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine

Description

6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine is a fluorinated derivative of chromen-4-amine, a class of compounds known for their diverse biological activities. This compound features a fluorine atom at the 6th position, a methyl group at the 8th position, and an isopropyl group attached to the nitrogen atom of the chromen-4-amine core. Its unique structure makes it a subject of interest in various scientific research applications.

Properties

IUPAC Name |

6-fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-8(2)15-12-4-5-16-13-9(3)6-10(14)7-11(12)13/h6-8,12,15H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNACSBRCASRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OCCC2NC(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557451-16-7 | |

| Record name | 6-fluoro-8-methyl-N-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable starting material, such as 6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-one.

Reduction: The starting material undergoes reduction to form the corresponding amine. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Alkylation: The resulting amine is then alkylated with isopropyl iodide to introduce the isopropyl group at the nitrogen atom.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

Reduction: Further reduction can lead to the formation of saturated analogs.

Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: 6-Fluoro-8-methyl-3,4-dihydro-2H-chromen-4-one

Reduction Products: Saturated analogs of the chromen-4-amine core

Substitution Products: Various derivatives with different substituents at the nitrogen atom

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorine atom can enhance the biological activity of the resulting compounds.

Biology: 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable compound in drug discovery.

Medicine: The compound has been investigated for its potential medicinal properties, including anti-inflammatory, antioxidant, and anticancer activities. Its unique structure allows it to bind to specific receptors and enzymes, making it a candidate for therapeutic applications.

Industry: In the industry, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity, while the isopropyl group provides steric hindrance, affecting the compound's selectivity and potency. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

6-Fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine: Lacks the isopropyl group.

8-Methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine: Lacks the fluorine atom.

6-Fluoro-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine: Lacks the methyl group at the 8th position.

Uniqueness: The presence of both the fluorine atom and the isopropyl group in 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine makes it unique compared to its analogs. These structural features contribute to its enhanced biological activity and specificity.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Biological Activity

6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine, with the CAS number 1557451-16-7, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C13H18FNO, with a molecular weight of 223.29 g/mol. The structure includes a chromene core, which is known for various biological activities including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Mechanism of Action : Compounds containing the chromene structure often exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and apoptosis.

- Case Study Results : In a study assessing compounds with similar structures, derivatives showed significant inhibition against multiple cancer cell lines such as HEPG2 (hepatocellular carcinoma), MCF7 (breast cancer), and PC3 (prostate cancer) with IC50 values ranging from 0.67 µM to 1.95 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HEPG2 | 1.18 ± 0.14 |

| Compound B | MCF7 | 0.67 |

| Compound C | PC3 | 0.80 |

Anti-inflammatory Activity

The anti-inflammatory properties of similar chromene derivatives have also been documented:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, reducing inflammation in various models.

- Research Findings : Studies indicate that certain derivatives can reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Safety and Toxicity

Safety assessments are crucial for any new pharmaceutical compound. Preliminary studies on related compounds indicate a favorable safety profile; however, comprehensive toxicity studies specific to this compound are necessary to confirm these findings.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Substituent | Method | Yield Range | Key Reference |

|---|---|---|---|

| 6-Fluoro | Electrophilic fluorination | 50-70% | |

| 8-Methyl | Friedel-Crafts alkylation | 60-80% | |

| N-Propan-2-yl | Nucleophilic substitution | 65-85% |

Basic: How can X-ray crystallography and NMR spectroscopy resolve stereochemical ambiguities in this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement of high-resolution data to confirm absolute configuration. Mercury software (v2.0+) aids in visualizing intermolecular interactions and validating packing patterns .

- NMR : -NMR distinguishes fluorinated diastereomers, while NOESY correlations confirm spatial proximity of the methyl and propan-2-yl groups. For example, coupling constants () > 12 Hz indicate axial fluorine placement .

Advanced: What computational approaches predict collision cross-section (CCS) values for mass spectrometry characterization?

Methodological Answer:

Ion mobility-mass spectrometry (IM-MS) paired with density functional theory (DFT) calculates CCS values. Tools like MOBCAL parameterize molecular dynamics trajectories to match experimental CCS data. Fluorine’s electronegativity and steric effects from the methyl group significantly alter gas-phase conformer distributions .

Advanced: How to address contradictions in diastereomer ratios observed during chiral synthesis?

Methodological Answer:

Contradictions arise from kinetic vs. thermodynamic control. Strategies include:

- Temperature modulation : Lower temperatures favor kinetic products (e.g., –40°C for enantioselective crystallization).

- Chromatographic resolution : Use chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) for HPLC separation.

- Crystallographic validation : SHELXD identifies minor diastereomers in twinned crystals .

Basic: What purification techniques ensure high enantiomeric excess (ee) for this compound?

Methodological Answer:

- Chiral HPLC : Employ columns with cellulose-based CSPs and isocratic elution (hexane:isopropanol, 90:10).

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between enantiomers.

- Derivatization : Form diastereomeric salts with (1S)-(+)-camphorsulfonic acid for selective precipitation .

Advanced: How do fluorination and methylation patterns influence structure-activity relationships (SAR) in chromen-amines?

Methodological Answer:

- Fluorine : Enhances metabolic stability and modulates p via inductive effects. Ortho-fluorination (6-position) increases steric hindrance, reducing off-target binding .

- Methyl group : At the 8-position, it improves lipophilicity (logP +0.5) and π-π stacking in hydrophobic enzyme pockets.

- SAR Validation : Molecular docking (AutoDock Vina) and MD simulations correlate substituent effects with IC values in kinase assays .

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. Fluorinated derivatives show stability at pH 7.4 but hydrolyze in acidic conditions (t < 24 hrs at pH 2) .

- Thermal Stability : DSC/TGA analysis reveals decomposition onset at ~200°C. Store at 4°C in amber vials to prevent photodegradation .

Advanced: What intermolecular interactions dominate crystal packing, and how can they be analyzed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.